An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Diphenylpropane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylpropane, a hydrocarbon featuring a propane (B168953) backbone with two phenyl group substituents, is a molecule of interest in organic synthesis and as a potential building block for more complex chemical structures. Its structural isomers and derivatives are subjects of study in various fields, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1,2-Diphenylpropane, complete with detailed experimental protocols for its synthesis and key reactions.
Chemical Structure and Identification
1,2-Diphenylpropane is systematically named 1-phenylpropan-2-ylbenzene.[1] The presence of a chiral center at the second carbon of the propane chain means that it can exist as a racemic mixture of two enantiomers.
| Identifier | Value |
| IUPAC Name | 1-phenylpropan-2-ylbenzene[1][2] |
| CAS Number | 5814-85-7[1] |
| Molecular Formula | C₁₅H₁₆[1][2] |
| SMILES | CC(CC1=CC=CC=C1)C2=CC=CC=C2[1][2] |
| InChI Key | XLWCIHPMASUXPI-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of 1,2-Diphenylpropane are summarized in the table below, providing key data for its handling, purification, and use in experimental settings.
| Property | Value |
| Molecular Weight | 196.29 g/mol [1][2] |
| Appearance | Colorless liquid or crystalline solid[1] |
| Melting Point | 0.25 °C[3] |
| Boiling Point | 280.85 °C[3] |
| Density | ~0.97-0.98 g/cm³[4] |
| Refractive Index | 1.5562[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |
Synthesis of 1,2-Diphenylpropane
The synthesis of 1,2-Diphenylpropane can be achieved through several established organic chemistry methodologies. The two primary routes are Friedel-Crafts alkylation and the Grignard reaction.
Friedel-Crafts Alkylation
This method involves the electrophilic aromatic substitution of benzene (B151609) with a suitable propylating agent in the presence of a Lewis acid catalyst.[1]
Figure 1: Generalized workflow for the Friedel-Crafts alkylation synthesis of 1,2-Diphenylpropane.
Experimental Protocol: Friedel-Crafts Alkylation (Representative)
Disclaimer: This is a representative protocol and may require optimization.
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 0.15 mol) and dry benzene (100 mL).
-
Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add 1,2-dichloropropane (B32752) (0.1 mol) dropwise from the dropping funnel to the stirred benzene suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Grignard Reaction
An alternative synthetic route involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with a suitable electrophile like 1-phenylethyl chloride.
Figure 2: Logical relationship in the Grignard synthesis of 1,2-Diphenylpropane.
Experimental Protocol: Grignard Synthesis (Representative)
Disclaimer: This is a representative protocol and may require optimization. Strict anhydrous conditions are essential.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (0.12 mol). Add a small crystal of iodine. Prepare a solution of benzyl chloride (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 1-phenylethyl chloride (0.08 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 1-phenylethyl chloride solution dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Chemical Reactivity
1,2-Diphenylpropane undergoes typical reactions of aromatic hydrocarbons, including substitution on the phenyl rings and reactions involving the aliphatic propane chain.
Figure 3: Key chemical transformations of 1,2-Diphenylpropane.
Nitration
The phenyl rings of 1,2-Diphenylpropane can be nitrated, typically using a mixture of concentrated nitric and sulfuric acids, to introduce one or more nitro groups.[1]
Experimental Protocol: Nitration (Representative)
Disclaimer: This is a representative protocol and requires extreme caution due to the use of strong acids and the exothermic nature of the reaction.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (15 mL) with stirring, keeping the temperature below 10 °C.
-
Reaction: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,2-Diphenylpropane (0.05 mol) in 50 mL of glacial acetic acid. Cool the flask to 0-5 °C. Slowly add the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition, continue stirring at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.
Oxidation
The aliphatic chain of 1,2-Diphenylpropane can be oxidized under appropriate conditions. For instance, strong oxidizing agents can lead to the formation of ketones or carboxylic acids.
Experimental Protocol: Oxidation (Representative)
Disclaimer: This is a generalized protocol for benzylic oxidation and will require significant optimization for 1,2-Diphenylpropane.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-Diphenylpropane (0.02 mol) in a suitable solvent system, such as a mixture of acetic acid and water.
-
Addition of Oxidant: Heat the solution to a gentle reflux. Slowly add a solution of potassium permanganate (B83412) (KMnO₄, 0.04 mol) in water dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. Continue refluxing until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Acidify the filtrate with dilute sulfuric acid.
-
Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude product can be purified by column chromatography or recrystallization.
Hydrogenation
The aromatic rings of 1,2-Diphenylpropane can be reduced to cyclohexyl rings through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation (Representative)
Disclaimer: This procedure involves hydrogen gas and a flammable catalyst and must be performed with appropriate safety precautions.
-
Catalyst and Substrate: In a hydrogenation vessel, place 1,2-Diphenylpropane (0.01 mol) and a suitable catalyst, such as 5% Palladium on carbon (Pd/C, ~10% by weight of the substrate), in a solvent like ethanol or ethyl acetate (B1210297) (50 mL).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Conclusion
1,2-Diphenylpropane is a versatile molecule with well-defined structural and chemical properties. Its synthesis via established methods like Friedel-Crafts alkylation and Grignard reactions allows for its accessibility in research settings. The reactivity of its aromatic rings and aliphatic chain opens avenues for the creation of a variety of derivatives. The detailed protocols provided in this guide, while representative, offer a solid foundation for the synthesis and chemical modification of 1,2-Diphenylpropane for applications in drug discovery and materials science. It is imperative that all experimental work is conducted with strict adherence to safety protocols and by trained professionals.
